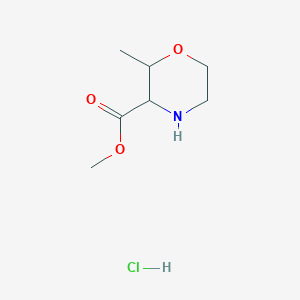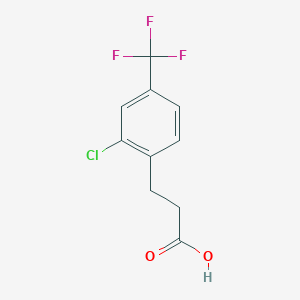![molecular formula C12H11NO2 B12450649 2-{[(E)-(5-methylfuran-2-yl)methylidene]amino}phenol](/img/structure/B12450649.png)
2-{[(E)-(5-methylfuran-2-yl)methylidene]amino}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(E)-(5-methylfuran-2-yl)methylidene]amino}phenol is an organic compound that features a furan ring and a phenol group connected through a Schiff base linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(E)-(5-methylfuran-2-yl)methylidene]amino}phenol typically involves the condensation reaction between 5-methylfurfural and 2-aminophenol. The reaction is carried out in an organic solvent such as ethanol or methanol, often under reflux conditions to facilitate the reaction. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Types of Reactions:
Oxidation: The phenol group in this compound can undergo oxidation to form quinone derivatives.
Reduction: The Schiff base linkage can be reduced to form the corresponding amine.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid can be used under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Halogenated or nitrated furan derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: Its derivatives may exhibit pharmacological properties, such as antimicrobial or anticancer activity.
Industry: It can be used in the synthesis of advanced materials, such as polymers or organic semiconductors.
Wirkmechanismus
The mechanism of action of 2-{[(E)-(5-methylfuran-2-yl)methylidene]amino}phenol is not well-documented. based on its structure, it is likely to interact with biological targets through hydrogen bonding and π-π interactions. The phenol group can participate in redox reactions, while the Schiff base linkage may facilitate binding to metal ions or other biomolecules.
Vergleich Mit ähnlichen Verbindungen
- 2-{[(E)-(5-methylfuran-2-yl)methylidene]amino}benzoic acid
- 2-{[(E)-(5-methylfuran-2-yl)methylidene]amino}benzaldehyde
- 2-{[(E)-(5-methylfuran-2-yl)methylidene]amino}aniline
Comparison:
- 2-{[(E)-(5-methylfuran-2-yl)methylidene]amino}phenol is unique due to the presence of both a phenol group and a furan ring, which can participate in a variety of chemical reactions.
- 2-{[(E)-(5-methylfuran-2-yl)methylidene]amino}benzoic acid has an additional carboxylic acid group, which can enhance its solubility and reactivity.
- 2-{[(E)-(5-methylfuran-2-yl)methylidene]amino}benzaldehyde contains an aldehyde group, making it more reactive in condensation reactions.
- 2-{[(E)-(5-methylfuran-2-yl)methylidene]amino}aniline has an amine group, which can participate in further amide or imine formation reactions.
Eigenschaften
Molekularformel |
C12H11NO2 |
|---|---|
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
2-[(5-methylfuran-2-yl)methylideneamino]phenol |
InChI |
InChI=1S/C12H11NO2/c1-9-6-7-10(15-9)8-13-11-4-2-3-5-12(11)14/h2-8,14H,1H3 |
InChI-Schlüssel |
CIGQPLCXRVHUMC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(O1)C=NC2=CC=CC=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methoxy-N'-[(3Z)-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B12450566.png)

![2-[2,6-Dichloro-4-(trifluoromethoxy)phenoxy]acetic acid](/img/structure/B12450571.png)
![ethyl 5-methyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylate](/img/structure/B12450572.png)
![2-amino-7-methyl-4-(5-nitrothiophen-2-yl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B12450582.png)
![2-{4-[2-(3,5-dimethylphenoxy)ethoxy]-3-methoxyphenyl}-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12450584.png)
![2-{3-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl}-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12450589.png)
![3,5-Bis{[(4-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B12450596.png)
![2-(2,3-dimethylphenoxy)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12450610.png)
![Tert-butyl 3-{[2-(3-bromophenyl)ethyl]amino}pyrrolidine-1-carboxylate](/img/structure/B12450624.png)
![1-butyl-5-[(2,3-dimethylcyclohexyl)amino]-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12450625.png)



